molecular formula C7H3F4IO B14069285 2-Fluoro-4-iodo-1-(trifluoromethoxy)benzene

2-Fluoro-4-iodo-1-(trifluoromethoxy)benzene

Cat. No.: B14069285
M. Wt: 306.00 g/mol
InChI Key: KIOGCDUVLYKJDT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-iodo-1-(trifluoromethoxy)benzene typically involves the halogenation of a fluorobenzene derivative. One common method includes the reaction of 2-fluoro-4-nitroanisole with iodine and a reducing agent to replace the nitro group with an iodine atom . The reaction conditions often require a solvent such as acetonitrile and a catalyst like copper powder to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-iodo-1-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield 2-fluoro-4-azido-1-(trifluoromethoxy)benzene .

Properties

Molecular Formula

C7H3F4IO

Molecular Weight

306.00 g/mol

IUPAC Name

2-fluoro-4-iodo-1-(trifluoromethoxy)benzene

InChI

InChI=1S/C7H3F4IO/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3H

InChI Key

KIOGCDUVLYKJDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)F)OC(F)(F)F

Origin of Product

United States

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